Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is an organic compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and serves as a building block in various chemical reactions. This compound is known for its stability and versatility in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate typically involves the reaction of aniline with formaldehyde to form an aminomethyl compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions usually require a controlled temperature and the presence of a base to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the aminopropyl group.
N-Boc-ethanolamine: Contains a hydroxyl group instead of an aminopropyl group.
N-Boc-ethylenediamine: Features an ethylene bridge between the amino groups
Uniqueness
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is unique due to its specific aminopropyl substitution, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized synthetic applications and research contexts.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) |
InChI Key |
BIOGPGJWQPKDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)N |
Origin of Product |
United States |
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